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molecular formula C11H12BrNO2 B8349262 N-benzyl-4-bromo-3-oxobutanamide

N-benzyl-4-bromo-3-oxobutanamide

Cat. No. B8349262
M. Wt: 270.12 g/mol
InChI Key: ANPIEFUGBJAGHS-UHFFFAOYSA-N
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Patent
US09346751B2

Procedure details

N-benzyl-4-bromo-3-oxobutanamide (compound B 50 g, 185.1 mmol) was dissolved in methanol (400 ml), and potassium formate (31.14 g, 370.2 mmol) was added. The resulting mixture was heated under reflux for 2 hours. Methanol was removed by distillation under reduced pressure; the residue was taken up into ethyl acetate (250 ml) under reflux, filtered hot, the filter cake washed with warm ethyl acetate (100 ml). The combined filtrate was cooled to −10° C., aged for 1.5 hours. The precipitate was collected, washed twice with cold ethyl acetate (2×25 ml), dried to give N-benzyl-4-hydroxy-3-oxobutanamide (18.2 g, 101 mmol, 38.8% yield).
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step One
Name
potassium formate
Quantity
31.14 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1]([NH:8][C:9](=[O:15])[CH2:10][C:11](=[O:14])[CH2:12]Br)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.C([O-])=[O:17].[K+]>CO>[CH2:1]([NH:8][C:9](=[O:15])[CH2:10][C:11](=[O:14])[CH2:12][OH:17])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1 |f:1.2|

Inputs

Step One
Name
Quantity
50 g
Type
reactant
Smiles
C(C1=CC=CC=C1)NC(CC(CBr)=O)=O
Name
Quantity
50 g
Type
reactant
Smiles
C(C1=CC=CC=C1)NC(CC(CBr)=O)=O
Name
Quantity
400 mL
Type
solvent
Smiles
CO
Step Two
Name
potassium formate
Quantity
31.14 g
Type
reactant
Smiles
C(=O)[O-].[K+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-10 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The resulting mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 2 hours
Duration
2 h
CUSTOM
Type
CUSTOM
Details
Methanol was removed by distillation under reduced pressure
TEMPERATURE
Type
TEMPERATURE
Details
under reflux
FILTRATION
Type
FILTRATION
Details
filtered hot
WASH
Type
WASH
Details
the filter cake washed with warm ethyl acetate (100 ml)
CUSTOM
Type
CUSTOM
Details
The precipitate was collected
WASH
Type
WASH
Details
washed twice with cold ethyl acetate (2×25 ml)
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
1.5 h
Name
Type
product
Smiles
C(C1=CC=CC=C1)NC(CC(CO)=O)=O
Measurements
Type Value Analysis
AMOUNT: AMOUNT 101 mmol
AMOUNT: MASS 18.2 g
YIELD: PERCENTYIELD 38.8%
YIELD: CALCULATEDPERCENTYIELD 54.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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